molecular formula C16H13N3O2S B5835978 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B5835978
M. Wt: 311.4 g/mol
InChI Key: OLJPHMZCLHQBTN-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with a pyridine-4-carboxamide moiety. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of thiazole derivatives, which are known for antimicrobial, anti-inflammatory, and cardioprotective activities .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-21-13-4-2-11(3-5-13)14-10-22-16(18-14)19-15(20)12-6-8-17-9-7-12/h2-10H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJPHMZCLHQBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the pyridine and methoxyphenyl groups. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiazole and pyridine compounds exhibit significant anticancer properties. For instance, a study demonstrated that pyridinyl-thiazolyl carboxamide derivatives inhibited angiogenesis, a critical process in tumor growth and metastasis. Specifically, one compound showed comparable efficacy to Vandetanib, a known angiogenesis inhibitor, in suppressing colony formation and migration of endothelial cells (HUVECs) .

Table 1: Summary of Anticancer Activity Studies

Compound NameMechanism of ActionEfficacy Compared to ControlReference
3kInhibition of angiogenesisSimilar to Vandetanib
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamideTargeting VEGF signaling pathwaysUnder investigation

Antifungal Properties

This compound also shows potential as an antifungal agent. A series of related compounds were synthesized and tested against various phytopathogenic fungi, demonstrating moderate antifungal activity. Some derivatives exhibited over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL, outperforming commercial fungicides .

Table 2: Antifungal Activity Overview

Compound NameTarget FungiInhibition PercentageReference
Derivative AGibberella zeae>50% at 100 µg/mL
Derivative BFusarium oxysporumModerate

Herbicidal Activity

Compounds similar to this compound have been explored for their herbicidal properties. Novel thiazole derivatives were synthesized with the aim of targeting D1 protease in plants, which is crucial for the regulation of plant growth and development . These compounds showed promising herbicidal activity in preliminary tests.

Table 3: Herbicidal Activity Findings

Compound NameTarget EnzymeActivity LevelReference
Thiazole Derivative XD1 ProteaseHigh
Thiazole Derivative YD1 ProteaseModerate

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. SAR studies have revealed that modifications in the thiazole or pyridine rings can significantly influence biological activity. For example, substituents on the aromatic rings can enhance binding affinity to biological targets or improve solubility .

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group, present in both the target compound and the cardioprotective analog , is associated with enhanced activity in hypoxia models, suggesting its role in redox modulation or mitochondrial interaction.
  • Replacing the pyridine-4-carboxamide with pyridin-2-amine (as in ) shifts activity toward antiproliferative effects, likely due to altered binding kinetics with kinase targets.
  • Sulfonyl and piperidine groups (e.g., ) may improve pharmacokinetic properties, such as solubility and half-life, though specific data are lacking.

Enzyme Selectivity: Thiazole derivatives with acetamide side chains (e.g., 6a ) exhibit non-selective COX inhibition, whereas phenolic substituents (e.g., 6b) favor COX-2 selectivity. This highlights the critical role of electron-donating/withdrawing groups in enzyme interaction.

Cardioprotective vs. Anti-inflammatory Profiles :

  • The tetrahydro-azepin hydrazine analog outperforms reference drugs like Levocarnitine, likely due to synergistic effects between the methoxyphenyl and hydrazine moieties in mitigating oxidative stress.

Q & A

Q. What are the key steps in synthesizing N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves:

Thiazole ring formation : Reacting 4-methoxyphenyl isothiocyanate with α-bromoacetophenone under basic conditions (e.g., K₂CO₃) .

Amide coupling : Using coupling agents like EDCI to link the thiazole intermediate with pyridine-4-carboxylic acid derivatives .

Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >95% purity. Recrystallization in ethanol/water mixtures is also effective .

Characterization : NMR (¹H/¹³C) confirms structural integrity, while mass spectrometry (HRMS) validates molecular weight .

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated via nonlinear regression .
  • Enzyme inhibition : Fluorescence-based assays for COX/LOX inhibition, comparing activity to reference inhibitors (e.g., indomethacin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Structural modifications : Introduce substituents (e.g., halogens, methyl groups) on the methoxyphenyl or pyridine rings. For example:

    Modification SiteExample DerivativeObserved Impact
    MethoxyphenylReplace -OCH₃ with -CF₃Increased lipophilicity, enhancing membrane permeability
    Thiazole C2Substitute with -NH₂Improved hydrogen bonding with target enzymes
  • Computational modeling : Use Schrödinger Suite for docking studies to predict binding affinities with targets like COX-2 or kinases .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
  • Validate target engagement : Use surface plasmon resonance (SPR) to measure direct binding kinetics (KD, kon/koff) .
  • Cross-laboratory replication : Collaborate to test compounds under identical protocols, ensuring data reproducibility .

Q. What advanced techniques elucidate its mechanism of action at the molecular level?

Methodological Answer:

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., 15-LOX) to resolve binding modes (PDB deposition recommended) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. How can analytical methods (e.g., HPLC) be optimized for stability studies?

Methodological Answer:

  • Degradation profiling : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products.
  • Mobile phase optimization : Adjust pH (e.g., 0.1% formic acid) to enhance peak resolution for polar metabolites .
  • Forced degradation : Expose to UV light, H₂O₂, or acidic/alkaline conditions to simulate hydrolytic/oxidative pathways .

Critical Analysis of Research Gaps

  • Pharmacokinetic profiling : Limited data on oral bioavailability or metabolic pathways (suggest in vivo PK/PD studies) .
  • Off-target effects : Use proteome-wide affinity chromatography to identify unintended interactions .

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